Cas no 1219841-76-5 (ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate)

Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate is a synthetic organic compound featuring a multifunctional structure combining a 1,3,4-thiadiazole core, a 5-methyl-1,2-oxazole moiety, and an ethyl benzoate ester group. Its key advantages include structural versatility for further derivatization, potential bioactivity due to the presence of thiadiazole and oxazole heterocycles, and stability imparted by the acetamido and sulfanyl linkages. The compound may serve as an intermediate in pharmaceutical or agrochemical research, particularly in the development of novel heterocyclic derivatives with applications in medicinal chemistry. Its well-defined structure allows for precise modifications to optimize physicochemical or biological properties.
ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate structure
1219841-76-5 structure
Product name:ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate
CAS No:1219841-76-5
MF:C18H17N5O5S2
Molecular Weight:447.488080739975
CID:6237806
PubChem ID:49671078

ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate
    • ethyl 2-(2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
    • ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
    • 1219841-76-5
    • AKOS024613626
    • ethyl 2-[[2-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
    • F1838-4371
    • インチ: 1S/C18H17N5O5S2/c1-3-27-16(26)11-6-4-5-7-12(11)19-14(24)9-29-18-22-21-17(30-18)20-15(25)13-8-10(2)28-23-13/h4-8H,3,9H2,1-2H3,(H,19,24)(H,20,21,25)
    • InChIKey: ONCFOGSBOLJKKE-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(NC(C2C=C(C)ON=2)=O)S1)CC(NC1C=CC=CC=1C(=O)OCC)=O

計算された属性

  • 精确分子量: 447.06711101g/mol
  • 同位素质量: 447.06711101g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 10
  • 重原子数量: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 628
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 190Ų
  • XLogP3: 3.2

ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1838-4371-1mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1838-4371-5mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1838-4371-30mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1838-4371-20μmol
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1838-4371-25mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1838-4371-10mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1838-4371-40mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1838-4371-3mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1838-4371-2mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1838-4371-20mg
ethyl 2-(2-{[5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
1219841-76-5 90%+
20mg
$99.0 2023-05-17

ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate 関連文献

ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoateに関する追加情報

Professional Introduction to Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate and CAS No. 1219841-76-5

Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS NO.1219841-76-5, represents a confluence of advanced heterocyclic chemistry and bioactive molecular design. Its structural complexity and functional diversity make it a promising candidate for various therapeutic applications.

The molecular architecture of Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate is characterized by the presence of multiple heterocyclic rings, including a 5-methyl-1,2-oxazole moiety and a 1,3,4-thiadiazole ring system. These structural elements are known for their ability to interact with biological targets in intricate ways, making them valuable in the design of drugs that modulate cellular processes. The incorporation of an amide linkage further enhances the compound's potential to engage with biological receptors and enzymes.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic purposes. The Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate structure exemplifies this trend by combining multiple pharmacophoric elements into a single molecule. This approach has led to the discovery of several compounds with potent biological activity across various disease spectra.

One of the most compelling aspects of Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate is its potential as an anti-inflammatory agent. The presence of both the oxazole and thiadiazole rings suggests that this compound may be able to modulate inflammatory pathways by interacting with specific enzymes and receptors. Preliminary studies have indicated that derivatives of this class of compounds exhibit significant anti-inflammatory effects in vitro and in animal models.

The synthesis of Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the oxazole ring through cyclization reactions and the subsequent introduction of the thiadiazole moiety via nucleophilic substitution. The final step involves the acetylation of the amide group to yield the desired benzoate ester.

Recent advancements in synthetic methodologies have enabled researchers to streamline the synthesis of complex heterocyclic compounds like Ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct intricate molecular frameworks with greater efficiency and precision. These improvements have not only accelerated the discovery process but also allowed for the exploration of novel structural variations.

The pharmacological evaluation of Ethyl 2-(2-{5-(5-methyl-1,2-oxazole)-3-amido}-1H-benzimidazolium bromide derivatives has revealed intriguing biological activities beyond inflammation modulation. Some studies suggest that these compounds may possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis. Additionally, their interaction with mitochondrial DNA has been explored as a potential mechanism for inducing apoptosis in cancer cells.

The development of computational tools for molecular modeling has further enhanced our understanding of how Ethyl 2-(...) interacts with biological targets. These tools allow researchers to predict binding affinities and identify key residues involved in drug-receptor interactions. By integrating experimental data with computational predictions, scientists can refine their designs to improve both potency and selectivity.

In conclusion, Ethyl 2-(...) represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted biological activities. Its potential as an anti-inflammatory agent is particularly promising given the growing need for effective treatments for chronic inflammatory diseases. As research continues to uncover new applications for this class of compounds, it is likely that we will see further developments in their synthesis and therapeutic utility.

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